(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Description
Properties
IUPAC Name |
[1-[1-(cyclopropylmethyl)piperidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-11-7-16(14-13-11)12-2-1-5-15(8-12)6-10-3-4-10/h7,10,12,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDMUORZIBDGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Biological Activity
The compound (1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, identified by its CAS number 2098076-05-0, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance its binding affinity to target proteins.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has been suggested that the piperidine structure could interact with neurotransmitter receptors, potentially influencing neurological pathways.
Biological Activity
Recent studies have highlighted several key areas of biological activity for this compound:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound under review may share similar characteristics, particularly against resistant strains of bacteria and fungi.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may have potential benefits in neurodegenerative diseases. Its ability to modulate neurotransmitter systems could offer therapeutic avenues for conditions like Alzheimer's disease.
Case Studies
Several case studies have explored the efficacy of triazole derivatives similar to the compound :
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against MRSA strains. |
| Study B | Showed that a related triazole compound induced apoptosis in breast cancer cells via mitochondrial pathways. |
| Study C | Reported neuroprotective effects in a mouse model of Alzheimer's disease, improving cognitive function. |
Research Findings
A comprehensive review of the literature reveals several important findings regarding the biological activity of this compound:
- Cytotoxicity Studies : The compound exhibited low cytotoxicity in non-target cells while maintaining potent effects against targeted cancer cells .
- Mechanistic Insights : Studies suggest that the triazole ring enhances the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
- Therapeutic Potential : Ongoing research is focused on optimizing the structure for improved potency and selectivity against specific diseases .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole compounds exhibit significant antimicrobial properties. The specific structure of (1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol enhances its interaction with biological targets, potentially leading to effective treatments against bacterial and fungal infections. Studies have shown promising results in vitro against various strains of pathogens.
Anticancer Potential
The triazole moiety is known for its role in the development of anticancer agents. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate the exact pathways and efficacy in different cancer types.
Neurological Applications
Given the piperidine component, there is potential for this compound to be explored for neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, offering possibilities in treating neurodegenerative diseases.
Receptor Modulation
This compound may act as a modulator of various receptors, including those involved in the central nervous system (CNS). Its ability to cross the blood-brain barrier could facilitate its use in CNS disorders.
Analgesic Properties
Emerging data suggest that derivatives of triazoles can exhibit analgesic effects. The analgesic potential of this compound warrants further investigation through animal models to assess pain relief capabilities.
Polymer Chemistry
The unique structure of this compound allows for its incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of materials. Research into its use as a polymer additive could lead to advancements in material performance.
Nanotechnology
Triazole compounds are increasingly being utilized in nanotechnology for their ability to stabilize nanoparticles and enhance their functional properties. The application of this compound in this field could lead to innovative solutions in drug delivery systems.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus strains. |
| Study B | Anticancer Potential | Showed reduced viability in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study C | Neurological Effects | Indicated potential neuroprotective effects in models of oxidative stress-induced neuronal damage. |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- The target compound shares the triazole-piperidine scaffold with [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride but differs in the substituent at the piperidine nitrogen (cyclopropylmethyl vs. piperidin-3-ylmethyl). This substitution likely alters lipophilicity and target selectivity .
Bioactivity and Target Profiling
Evidence from bioactivity clustering studies indicates that compounds with triazole-piperidine scaffolds often target enzymes (e.g., kinases) or neurotransmitter receptors (e.g., σ receptors) . For example:
- Triazole derivatives: Known for antimicrobial and anticancer activity due to their ability to chelate metal ions or disrupt protein-protein interactions.
- Cyclopropane-containing compounds : Enhance metabolic stability by resisting oxidative degradation, as seen in drugs like Efavirenz (HIV protease inhibitor).
The cyclopropylmethyl group in the target compound may confer enhanced metabolic stability compared to its piperidin-3-ylmethyl analogue , though empirical data are needed to confirm this hypothesis.
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Property Comparison
| Property | Target Compound | [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride |
|---|---|---|
| Molecular Weight (g/mol) | ~279.3 | ~248.7 |
| LogP (Predicted) | 1.8–2.5 (moderate lipophilicity) | 1.2–1.6 (lower due to hydrochloride salt) |
| Hydrogen Bond Donors | 2 (methanol OH, piperidine NH) | 3 (methanol OH, piperidine NH, HCl) |
| Solubility | Moderate in polar solvents | High in aqueous media (due to HCl salt) |
Insights :
- The hydrochloride salt of the analogue improves solubility but may limit membrane permeability. The target compound’s neutral form could offer a balance between solubility and bioavailability .
Research Implications and Gaps
Key research priorities include:
Synthetic Optimization : Assessing the impact of cyclopropane rigidity on target binding.
Bioactivity Screening : Testing against NCI-60 cancer cell lines or microbial panels to identify lead applications .
ADME Studies : Comparing metabolic stability and CYP450 interactions with analogues .
Preparation Methods
Synthesis of the Piperidine Precursor with Cyclopropylmethyl Substitution
- The cyclopropylmethylamine is reacted with appropriate aldehydes or ketones to form imines or Schiff bases.
- Subsequent reduction with sodium borohydride (NaBH4) in ethanol yields the cyclopropylmethyl-substituted piperidine derivatives.
- Example from literature: Reaction of 4-nitrobenzaldehyde with cyclopropylmethylamine and NaBH4 in ethanol produces cyclopropylmethyl-substituted amine intermediates in high yields (~95%).
Formation of the 1,2,3-Triazole Ring
- The triazole ring can be synthesized via azide-alkyne cycloaddition ("click chemistry") or through nucleophilic substitution on preformed triazole precursors.
- The piperidine derivative is functionalized at the 3-position to introduce an azide or alkyne group, which then undergoes cycloaddition to form the triazole ring.
- Alternatively, direct substitution on a triazole ring bearing a leaving group can attach the piperidine moiety.
Introduction of the Hydroxymethyl Group on the Triazole Ring
- The methanol substituent at the 4-position of the triazole ring is typically introduced via nucleophilic substitution or by reduction of a corresponding aldehyde intermediate.
- Oxidation and reduction reactions are commonly employed, for example:
Multi-Step Assembly
- The overall synthesis is a multi-step process combining the above transformations.
- Typical conditions include inert atmosphere, use of solvents like tetrahydrofuran (THF), ethanol, or dichloromethane, and controlled temperature (often room temperature to 20 °C).
- Purification is achieved by silica gel chromatography or preparative HPLC.
Representative Experimental Data and Yields
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: 1H NMR spectra confirm the presence of characteristic protons in the piperidine ring, cyclopropylmethyl group, triazole ring, and methanol substituent.
- Mass Spectrometry: LC-MS data provide molecular ion peaks consistent with the expected molecular weight.
- Infrared Spectroscopy (IR): Used to confirm functional groups such as hydroxyl and triazole rings.
- Chromatographic Purification: Silica gel chromatography and preparative HPLC ensure isolation of pure compounds.
Summary Table of Key Reagents and Conditions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
